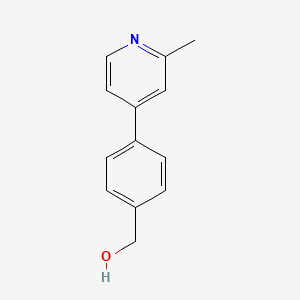
(4-(2-Methylpyridin-4-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-Methylpyridin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of 4-(2-Methylpyridin-4-yl)benzaldehyde: This method involves the reduction of 4-(2-Methylpyridin-4-yl)benzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Reduction of 4-(2-Methylpyridin-4-yl)benzonitrile: Another method involves the reduction of 4-(2-Methylpyridin-4-yl)benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature and yields (4-(2-Methylpyridin-4-yl)phenyl)methanol as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (4-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, H2 with Pd/C catalyst.
Substitution: SOCl2 in dichloromethane, PBr3 in ether.
Major Products:
Oxidation: 4-(2-Methylpyridin-4-yl)benzaldehyde, 4-(2-Methylpyridin-4-yl)benzoic acid.
Reduction: 4-(2-Methylpyridin-4-yl)phenylamine.
Substitution: 4-(2-Methylpyridin-4-yl)phenyl chloride, 4-(2-Methylpyridin-4-yl)phenyl bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (4-(2-Methylpyridin-4-yl)phenyl)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-(2-Methylpyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
(4-(Pyridin-4-yl)phenyl)methanol: This compound is similar in structure but lacks the methyl group on the pyridine ring. It exhibits different chemical reactivity and biological activity.
(4-(2-Methylpyridin-4-yl)phenyl)amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
(4-(2-Methylpyridin-4-yl)benzoic acid: This compound has a carboxylic acid group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness: (4-(2-Methylpyridin-4-yl)phenyl)methanol is unique due to the presence of both a pyridine ring and a phenylmethanol moiety, which confer distinct chemical and biological properties. The methyl group on the pyridine ring also influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
1349718-66-6 |
|---|---|
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
[4-(2-methylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChI-Schlüssel |
WQNCCPCHARJDDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
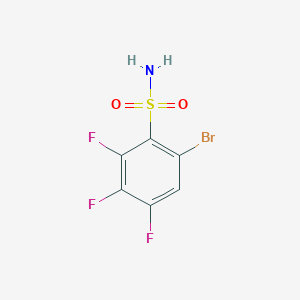

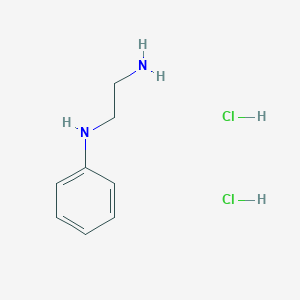

![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)
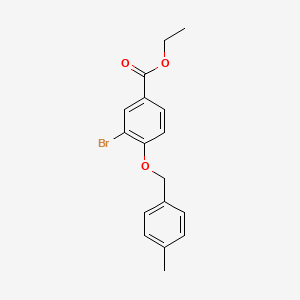
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)
![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)

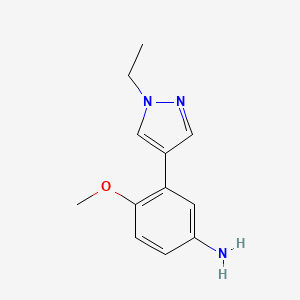
![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
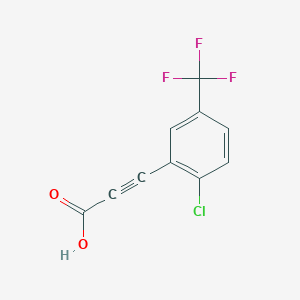
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)
